5'-S-ethyl-5'-thioadenosine
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Overview
Description
5’-S-Ethyl-5’-thioadenosine is an organic compound with the molecular formula C12H17N5O3S. It belongs to the class of 5’-deoxy-5’-thionucleosides, which are characterized by the substitution of the ribose moiety at the 5’ position with a thioalkyl group
Chemical Reactions Analysis
5’-S-Ethyl-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-S-Ethyl-5’-thioadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5’-S-ethyl-5’-thioadenosine involves its interaction with specific molecular targets, such as adenosylhomocysteinase. This interaction can influence various biochemical pathways, leading to its observed effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism.
Comparison with Similar Compounds
5’-S-Ethyl-5’-thioadenosine can be compared with other thioadenosines, such as:
5’-S-Methyl-5’-thioadenosine: This compound has a methylthio group instead of an ethylthio group.
5’-S-Propyl-5’-thioadenosine: This compound has a propylthio group.
The uniqueness of 5’-S-ethyl-5’-thioadenosine lies in its specific ethylthio substitution, which can result in different biochemical properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H17N5O3S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-2-21-3-6-8(18)9(19)12(20-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
HMXHURAGFHWODC-WOUKDFQISA-N |
SMILES |
CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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